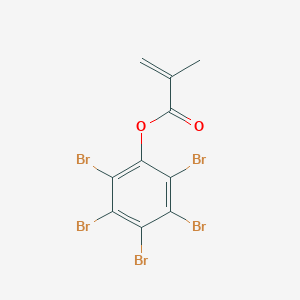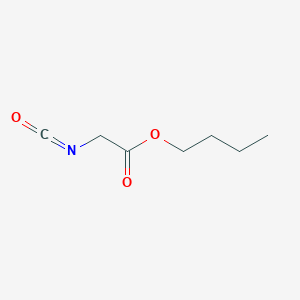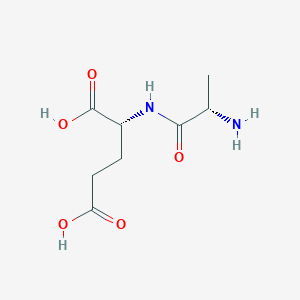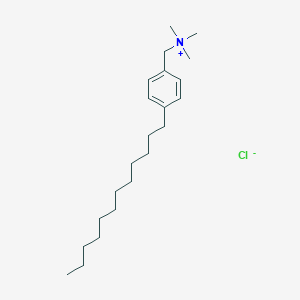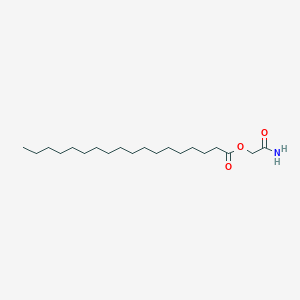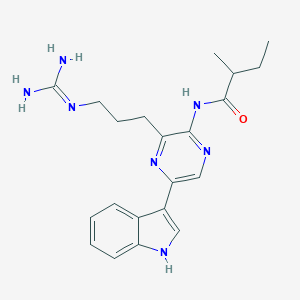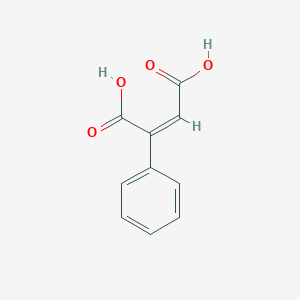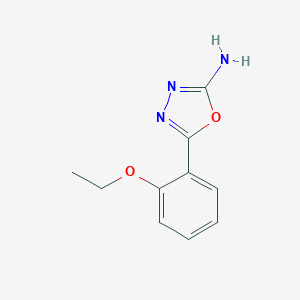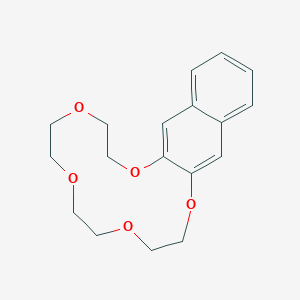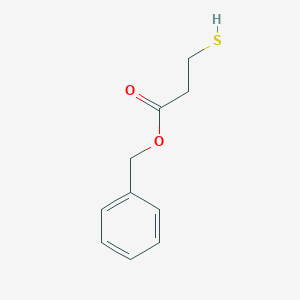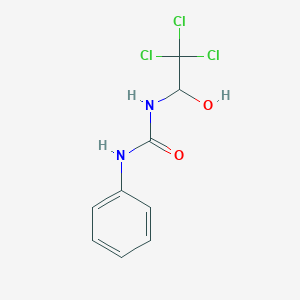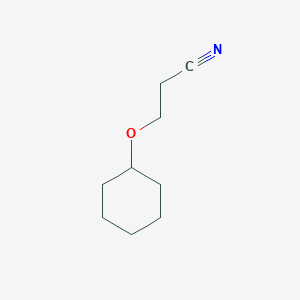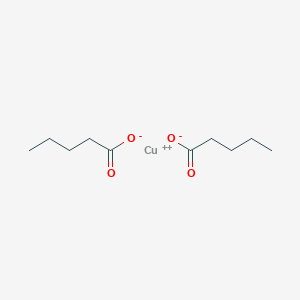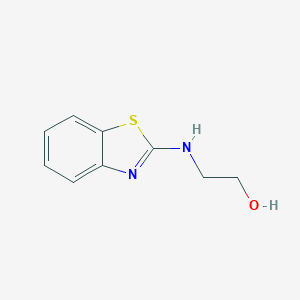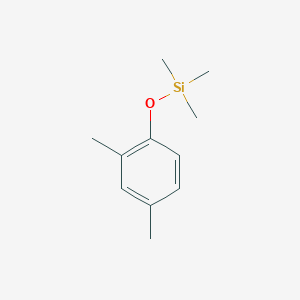
Silane, trimethyl(2,4-xylyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(2,4-xylyloxy)-, also known as TMXO, is a chemical compound that belongs to the silane family. It is widely used in the field of materials science and engineering due to its unique properties, such as high thermal stability, hydrophobicity, and adhesion to various surfaces.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(2,4-xylyloxy)- has been extensively studied for its potential applications in various fields of science and technology. It is commonly used as a surface modifier for various materials, such as glass, metals, and polymers, to enhance their properties, such as adhesion, hydrophobicity, and thermal stability. Silane, trimethyl(2,4-xylyloxy)- is also used as a building block for the synthesis of other functional materials, such as self-assembled monolayers, nanoparticles, and thin films.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(2,4-xylyloxy)- is based on its ability to form covalent bonds with the surface of various materials. The silanol groups (-Si-OH) on the surface of the material react with the trimethylsilyl groups (-Si(CH3)3) on Silane, trimethyl(2,4-xylyloxy)-, resulting in the formation of a stable covalent bond (-Si-O-Si-) between the material and Silane, trimethyl(2,4-xylyloxy)-. This covalent bond enhances the adhesion of Silane, trimethyl(2,4-xylyloxy)- to the surface of the material and provides it with hydrophobicity and thermal stability.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Silane, trimethyl(2,4-xylyloxy)-. However, it is considered to be a relatively safe chemical compound with low toxicity. It is not expected to have any significant adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high thermal stability, hydrophobicity, and adhesion to various surfaces. These properties make it an ideal surface modifier for various materials, such as glass, metals, and polymers. However, the limitations of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of Silane, trimethyl(2,4-xylyloxy)-. These include:
1. Developing new synthesis methods for Silane, trimethyl(2,4-xylyloxy)- that are more cost-effective and environmentally friendly.
2. Studying the potential applications of Silane, trimethyl(2,4-xylyloxy)- in the field of biotechnology, such as surface modification of medical devices and drug delivery systems.
3. Investigating the potential toxicity of Silane, trimethyl(2,4-xylyloxy)- and developing safety guidelines for its use in various applications.
4. Exploring the potential of Silane, trimethyl(2,4-xylyloxy)- as a building block for the synthesis of new functional materials with unique properties and applications.
Conclusion:
In conclusion, Silane, trimethyl(2,4-xylyloxy)- is a versatile chemical compound with unique properties that make it an ideal surface modifier for various materials. Its potential applications in various fields of science and technology make it an interesting topic for scientific research. Further research is needed to explore its potential applications and safety guidelines for its use.
Synthesemethoden
Silane, trimethyl(2,4-xylyloxy)- can be synthesized by the reaction of 2,4-xylyl chloride with trimethylchlorosilane in the presence of a catalyst such as aluminum chloride. The reaction produces Silane, trimethyl(2,4-xylyloxy)- as a colorless liquid with a boiling point of 184-186°C and a density of 0.967 g/mL.
Eigenschaften
CAS-Nummer |
16414-81-6 |
|---|---|
Produktname |
Silane, trimethyl(2,4-xylyloxy)- |
Molekularformel |
C11H18OSi |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
(2,4-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-11(10(2)8-9)12-13(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
RQIFPNBYDRMGRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



